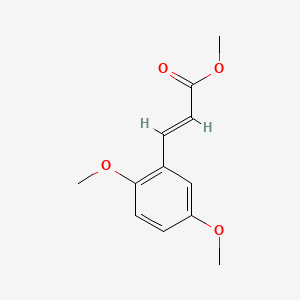

Methyl 2,5-dimethoxycinnamate

概要

説明

Methyl 2,5-dimethoxycinnamate is a chemical compound with the molecular formula C12H14O4 It is widely used in various research and industrial applications due to its unique chemical properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethoxycinnamate typically involves the esterification of 2,5-dimethoxycinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of recyclable catalysts and green chemistry principles can further enhance the sustainability of the production process.

化学反応の分析

Types of Reactions: Methyl 2,5-dimethoxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions include substituted cinnamates, cinnamic acids, and cinnamyl alcohols, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

Methyl 2,5-dimethoxycinnamate serves as a key building block in organic synthesis. It is utilized to create various derivatives that have potential therapeutic properties. The compound's structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Biology

Research indicates that this compound exhibits antioxidant and anti-inflammatory properties. These characteristics make it a candidate for therapeutic applications in conditions associated with oxidative stress and inflammation. Studies have shown that derivatives of cinnamic acids can modulate cellular pathways related to inflammation and oxidative damage .

Medicine

This compound has been investigated for its potential in anticancer therapies. It has demonstrated cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma. In vitro studies revealed that it inhibits cell growth and induces apoptosis in cancer cells . Additionally, it has been suggested as a modulator of DNA methylation, which could play a role in cancer treatment strategies .

Industry

In the cosmetic industry, this compound is used as an ingredient in formulations aimed at skin health due to its antioxidant properties. It also finds applications as a flavoring agent and stabilizer in food products . Moreover, its potential use as an intermediate in the synthesis of pharmaceuticals highlights its industrial relevance .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on Hep3B hepatocellular carcinoma cells. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The study also explored its ability to modulate DNA methylation levels, suggesting a dual mechanism of action against cancer cells.

Case Study 2: Antioxidant Activity

In another investigation focused on oxidative stress, this compound was shown to effectively reduce markers of oxidative damage in cellular models. This study highlighted its potential as a therapeutic agent for diseases characterized by oxidative stress.

作用機序

Methyl 2,5-dimethoxycinnamate acts as an analogue of Erbstatin, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a transmembrane protein activated by binding specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). The compound inhibits the kinase activity of EGFR, thereby interfering with signal transduction pathways involved in cell proliferation and survival.

類似化合物との比較

- Methyl 4-hydroxy-3,5-dimethoxycinnamate

- Methyl 4-hydroxy-3-methoxycinnamate

- Methyl 4-hydroxycinnamate

Comparison: Methyl 2,5-dimethoxycinnamate is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct inhibitory effects on EGFR kinase and is used in different synthetic applications .

生物活性

Methyl 2,5-dimethoxycinnamate (MDC) is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MDC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

MDC is an alkyl cinnamate derivative synthesized through the esterification of 2,5-dimethoxycinnamic acid with methanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is performed under reflux conditions to ensure complete conversion to the ester. The compound is characterized by its pleasant aroma and is used in various industrial applications, including flavoring and fragrance production.

MDC exhibits its biological effects through several mechanisms:

- Inhibition of Epidermal Growth Factor Receptor (EGFR) : MDC acts as an analogue of Erbstatin, inhibiting EGFR kinase activity. This inhibition prevents the binding of specific ligands, which is crucial in cancer cell proliferation.

- Antimicrobial Activity : MDC disrupts fungal cell membranes by interacting with ergosterol, leading to cell death. This property has been explored for potential applications in treating fungal infections.

- Antiproliferative Effects : Research indicates that MDC may inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .

Biological Activities

The biological activities of MDC can be categorized into several key areas:

1. Anticancer Activity

MDC has shown promise in various studies as an anticancer agent. For instance, it has been evaluated for its effects on non-small-cell lung cancer (A549) and melanoma (SK-MEL-147) cells. In vitro assays demonstrated that MDC can induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving cyclin B downregulation .

2. Antimicrobial Properties

MDC exhibits significant antimicrobial and antifungal activities. It has been reported to effectively inhibit the growth of various fungi by disrupting their cellular integrity .

3. Antidiabetic Potential

Some studies suggest that methoxylated derivatives of cinnamic acids, including MDC, may possess antidiabetic properties by enhancing insulin secretion and improving pancreatic β-cell function. This multifaceted action could be beneficial in managing diabetes mellitus .

Table 1: Summary of Biological Activities of this compound

特性

IUPAC Name |

methyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h4-8H,1-3H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSBGYBFOQLHBB-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28689-10-3 | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028689103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。